molecular formula C16H12N2O5 B7682760 Ethyl 4-(2-cyano-4-nitrophenoxy)benzoate

Ethyl 4-(2-cyano-4-nitrophenoxy)benzoate

Cat. No.: B7682760
M. Wt: 312.28 g/mol
InChI Key: KVEVHMVEUOGDAR-UHFFFAOYSA-N
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Description

Ethyl 4-(2-cyano-4-nitrophenoxy)benzoate is a substituted benzoate ester featuring a phenoxy bridge with a cyano (-CN) group at position 2 and a nitro (-NO₂) group at position 2. The ester group at the para position of the benzoate moiety further modulates solubility and stability .

Properties

IUPAC Name

ethyl 4-(2-cyano-4-nitrophenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5/c1-2-22-16(19)11-3-6-14(7-4-11)23-15-8-5-13(18(20)21)9-12(15)10-17/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEVHMVEUOGDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-cyano-4-nitrophenoxy)benzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general steps include:

    Preparation of the Boronic Acid Derivative: The starting material, 4-bromo-2-nitrophenol, is reacted with a boronic acid derivative to form the corresponding boronate ester.

    Coupling Reaction: The boronate ester is then coupled with ethyl 4-bromobenzoate in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-cyano-4-nitrophenoxy)benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Ethyl 4-(2-amino-4-nitrophenoxy)benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(2-cyano-4-nitrophenoxy)benzoic acid.

Scientific Research Applications

Ethyl 4-(2-cyano-4-nitrophenoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-cyano-4-nitrophenoxy)benzoate involves its interaction with specific molecular targets. The cyano and nitro groups can participate in various biochemical pathways, leading to the modulation of enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 4-nitrobenzoate
  • Structure: Lacks the cyano group and phenoxy bridge, containing only a nitro group at the para position of the benzoate ester.
  • Key Differences: Reduced electron-withdrawing effects compared to the target compound. Likely higher solubility in polar solvents due to the absence of the bulky phenoxy-cyano group .
Ethyl 4-nitrocinnamate
  • Structure: Features a nitro group on a cinnamate (propenoate) backbone instead of a benzoate.
  • Key Differences: The conjugated double bond in cinnamate enhances UV absorption, making it useful in photochemical applications. The target compound’s phenoxy-cyano substituent may confer greater thermal stability due to steric protection of the ester group .
Ethyl 4-(2-bromo-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate
  • Structure: Incorporates a pyrrole ring with bromo, cyano, and methyl substituents.
  • The pyrrole ring introduces aromaticity, altering electronic properties compared to the target compound’s phenoxy bridge .
Ethyl 4-[(2-fluorobenzoyl)amino]benzoate
  • Structure: Contains a fluorobenzoylamino group instead of nitrophenoxy.
  • Key Differences :
    • The fluorine atom enhances electronegativity but lacks the strong electron-withdrawing nitro group.
    • The amide linkage may improve hydrogen-bonding capacity, influencing crystallinity or biological activity .
Ethyl 2,4-dimethylbenzoate
  • Structure : Features methyl groups at positions 2 and 3.
  • Key Differences: Methyl groups are electron-donating, increasing electron density on the aromatic ring. Likely higher lipophilicity but lower chemical reactivity compared to the nitro-cyano-substituted target compound .

Physicochemical Properties

Property Ethyl 4-(2-cyano-4-nitrophenoxy)benzoate Ethyl 4-nitrobenzoate Ethyl 4-nitrocinnamate
Electron Effects Strong (-NO₂, -CN) Moderate (-NO₂) Moderate (-NO₂, C=C)
Solubility Low (polar aprotic solvents) Moderate (polar) Low (non-polar)
Reactivity High (electrophilic substitution) Moderate High (photoreactive)
Thermal Stability High (steric protection) Moderate Low (C=C degradation)

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